L-Histidine hydrochloride

Übersicht

Beschreibung

Histidine monohydrochloride is a derivative of the essential amino acid histidine. It is commonly used in biochemical research and pharmaceutical applications. Histidine itself is crucial for various biological processes, including protein synthesis, enzyme activity, and the production of histamine, a vital compound in immune responses .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Histidinmonohydrochlorid wird typischerweise durch die Fermentation von Bakterienkulturen synthetisiert. Der Prozess beinhaltet die folgenden Schritte :

Fermentation: Bakterienkulturen werden in einer kontrollierten Umgebung gezüchtet, um Histidin zu produzieren.

Reinigung: Das Histidin wird dann durch verschiedene Filtrations- und Kristallisationstechniken gereinigt.

Bildung von Hydrochlorid: Das gereinigte Histidin wird mit Salzsäure umgesetzt, um Histidinmonohydrochlorid zu bilden.

Trocknung und Verpackung: Das Endprodukt wird unter kontrollierten Bedingungen getrocknet und verpackt, um Reinheit und Stabilität zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Histidinmonohydrochlorid folgt ähnlichen Schritten, jedoch in größerem Maßstab. Der Prozess ist für hohe Ausbeute und Reinheit optimiert, wobei häufig fortschrittliche Bioreaktoren und automatisierte Reinigungssysteme zum Einsatz kommen .

Analyse Chemischer Reaktionen

Reaktionstypen: Histidinmonohydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Histidin kann zu Urocansäure oxidiert werden, die eine Rolle bei der Immunantwort der Haut spielt.

Decarboxylierung: Histidindecarboxylase katalysiert die Umwandlung von Histidin in Histamin, einem wichtigen Mediator bei allergischen Reaktionen.

Substitution: Der Imidazolring in Histidin kann an Substitutionsreaktionen teilnehmen, die oft Metallionen wie Kupfer und Zink betreffen.

Häufige Reagenzien und Bedingungen:

Oxidation: Umfasst typischerweise Oxidationsmittel wie Wasserstoffperoxid unter kontrollierten pH-Bedingungen.

Decarboxylierung: Erfordert das Enzym Histidindecarboxylase und erfolgt unter physiologischen Bedingungen.

Substitution: Umfasst oft Metallsalze und findet in wässrigen Lösungen bei neutralem pH statt.

Hauptprodukte:

Urocansäure: Bildet sich durch die Oxidation von Histidin.

Histamin: Wird durch die Decarboxylierung von Histidin hergestellt.

Metallkomplexe: Bilden sich durch Substitutionsreaktionen, die den Imidazolring betreffen.

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

1. Animal Nutrition

L-Histidine hydrochloride is widely used as a nutritional additive in animal feed. It serves as an essential amino acid that contributes to protein synthesis and overall health in non-ruminant species. Research has shown that L-histidine supplementation can improve growth rates and feed efficiency in livestock .

- Safety and Efficacy : A study conducted by the European Food Safety Authority (EFSA) demonstrated that L-histidine HCl monohydrate produced from Corynebacterium glutamicum is safe for all animal species when used appropriately. It is effective as both a nutritional and sensory additive .

2. Human Nutrition

L-Histidine has been investigated for its potential benefits in human health, particularly in managing conditions like atopic dermatitis (AD). Clinical trials indicate that oral supplementation of L-histidine can significantly reduce the severity of AD symptoms in both adults and children .

- Clinical Findings : In a pilot study involving adults with AD, those who received 4 g of L-histidine daily reported a 34% reduction in dermatitis scores after four weeks. Similarly, a study on children showed a 49% reduction in eczema severity after 12 weeks of supplementation .

Pharmaceutical Applications

1. Drug Formulation

This compound is utilized in pharmaceutical formulations due to its buffering capacity and ability to stabilize pH levels in solutions. It is often included in injectable formulations and intravenous solutions to enhance drug solubility and stability.

2. Antioxidant Properties

Research indicates that L-histidine possesses antioxidant properties, which can help protect cells from oxidative stress. This characteristic makes it a candidate for developing therapeutic agents aimed at treating conditions related to oxidative damage .

Biochemical Research

1. Protein Structure Studies

L-Histidine plays a crucial role in the structural integrity of proteins. Its unique side chain allows it to participate in enzyme catalysis and metal ion binding, making it essential for various biochemical reactions. Studies using neutron diffraction have provided insights into the molecular structure of this compound monohydrate, contributing to our understanding of protein dynamics .

2. Histamine Production

As a precursor to histamine, L-histidine is involved in several physiological processes, including immune response regulation and neurotransmission. Understanding its role can aid in developing treatments for allergies and other histamine-related disorders.

Data Table: Summary of Applications

Wirkmechanismus

Histidine monohydrochloride exerts its effects primarily through its role as a precursor to histamine. The decarboxylation of histidine to histamine is catalyzed by histidine decarboxylase. Histamine then acts on various histamine receptors, mediating immune responses, gastric acid secretion, and neurotransmission . Additionally, histidine can be converted to urocanic acid, which modulates immune responses in the skin .

Vergleich Mit ähnlichen Verbindungen

Histidinmonohydrochlorid ist einzigartig aufgrund seiner spezifischen Rolle bei der Histaminproduktion und seiner Beteiligung an verschiedenen Stoffwechselwegen. Ähnliche Verbindungen umfassen:

Histidin: Die parentale Aminosäure, essentiell für die Proteinsynthese und die Enzymaktivität.

Histidinhydrochlorid: Ein weiteres Derivat, das in ähnlichen Anwendungen verwendet wird, sich jedoch in Löslichkeit und Stabilität unterscheiden kann.

Histidinmethylester: Wird in der Forschung verwendet, um Enzymkinematik und Proteinwechselwirkungen zu untersuchen.

Histidinmonohydrochlorid zeichnet sich durch seine hohe Reinheit und seine spezifischen Anwendungen in der biopharmazeutischen Herstellung und Forschung aus .

Biologische Aktivität

L-Histidine hydrochloride (HCl) is a salt form of the essential amino acid L-histidine, which plays crucial roles in various biological processes. This article explores the biological activity of L-histidine HCl, focusing on its physiological functions, therapeutic applications, and safety profile based on diverse research findings.

Overview of L-Histidine

L-Histidine is classified as an essential amino acid, meaning it must be obtained through diet. It is involved in several biochemical pathways and physiological functions, including:

- Proton Buffering : Helps maintain pH balance in the body.

- Metal Ion Chelation : Binds to metals such as copper and zinc, playing a role in enzymatic functions.

- Antioxidant Activity : Scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Histamine Precursor : Serves as a precursor for histamine synthesis, which is crucial for immune response and neurotransmission.

Physiological Functions

L-Histidine's unique properties make it vital for numerous physiological functions:

- Erythropoiesis : Supports red blood cell production.

- Histaminergic System : Influences histamine levels, affecting immune responses and neurotransmission.

- Skin Health : Contributes to the synthesis of filaggrin, a protein essential for skin barrier function.

Therapeutic Applications

Research indicates that L-histidine HCl has potential therapeutic applications across various health conditions:

1. Atopic Dermatitis

A clinical pilot study demonstrated that oral supplementation of L-histidine significantly reduced the severity of atopic dermatitis (AD) in both adults and children. In adults, a 4 g daily dose led to a 34% reduction in SCORAD scores after four weeks, while children receiving 0.8 g daily showed a 49% reduction after twelve weeks . The mechanism is believed to involve enhancement of skin barrier function through increased filaggrin production.

2. Neurological Disorders

L-Histidine supplementation has been investigated for its potential benefits in neurological disorders due to its role in histamine production. Increased dietary intake has been associated with improved mood and cognitive performance .

3. Muscle Performance

Studies suggest that L-histidine may help prevent fatigue during strenuous exercise by reducing oxidative stress and improving recovery times .

Safety Profile

L-Histidine HCl is generally considered safe when used appropriately. A study on long-term toxicity found no significant adverse effects or increased tumor incidence in rats fed diets containing up to 2.5% L-histidine HCl . Adverse events reported in clinical studies were minimal and not causally related to L-histidine supplementation .

The biological activity of L-histidine can be attributed to several mechanisms:

- Immunomodulatory Effects : Histamine derived from L-histidine may enhance T cell activity and down-regulate reactive oxygen species production, contributing to anti-inflammatory effects .

- Antioxidant Properties : By chelating metal ions and scavenging ROS, L-histidine helps protect against oxidative damage .

Case Study 1: Atopic Dermatitis

In a randomized controlled trial involving adults with AD, subjects taking 4 g of L-histidine daily reported significant improvements compared to placebo, with reduced reliance on topical corticosteroids .

Case Study 2: Cognitive Function

A study examining the effects of dietary L-histidine on cognitive performance found that increased intake improved mood states and task performance among participants .

Eigenschaften

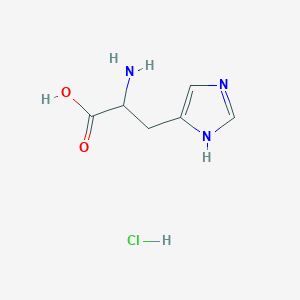

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNNVYOVQUKYSC-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70605-39-9, 6027-02-7 | |

| Record name | Poly(L-histidine hydrochloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70605-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020700 | |

| Record name | L-Histidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white crystals; [Sigma-Aldrich MSDS], 645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Histidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14673 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Histidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

645-35-2, 1007-42-7, 6459-59-2 | |

| Record name | (-)-Histidine monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidine monohydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidine, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006459592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Histidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-histidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Histidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D5Q932XM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.